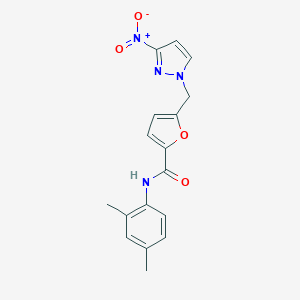
4-chloro-N-(3,4-dichlorobenzyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-N-(3,4-dichlorobenzyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide, also known as CDC25B inhibitor II, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a potent inhibitor of CDC25B phosphatase, which is a key enzyme involved in the regulation of the cell cycle. The inhibition of this enzyme has been shown to have anti-cancer effects, making CDC25B inhibitor II a promising candidate for cancer treatment.
Mécanisme D'action
4-chloro-N-(3,4-dichlorobenzyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide inhibitor II works by binding to the active site of 4-chloro-N-(3,4-dichlorobenzyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide phosphatase, preventing it from dephosphorylating its substrate, cyclin-dependent kinases (CDKs). CDKs are key regulators of the cell cycle, and their activity is necessary for cells to progress through the cell cycle. By inhibiting 4-chloro-N-(3,4-dichlorobenzyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide phosphatase, 4-chloro-N-(3,4-dichlorobenzyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide inhibitor II prevents the activation of CDKs, leading to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
4-chloro-N-(3,4-dichlorobenzyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide inhibitor II has been shown to have several biochemical and physiological effects in cancer cells. It induces cell cycle arrest in the G2/M phase, which is critical for preventing the proliferation of cancer cells. Additionally, 4-chloro-N-(3,4-dichlorobenzyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide inhibitor II has been shown to induce apoptosis in cancer cells, leading to their death. These effects are mediated by the inhibition of 4-chloro-N-(3,4-dichlorobenzyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide phosphatase and the subsequent inhibition of CDK activity.
Avantages Et Limitations Des Expériences En Laboratoire
4-chloro-N-(3,4-dichlorobenzyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide inhibitor II has several advantages for lab experiments. It is a potent and specific inhibitor of 4-chloro-N-(3,4-dichlorobenzyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide phosphatase, making it a valuable tool for studying the role of this enzyme in the cell cycle and cancer progression. Additionally, 4-chloro-N-(3,4-dichlorobenzyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide inhibitor II has been shown to have low toxicity in normal cells, making it a safe compound to use in lab experiments. However, 4-chloro-N-(3,4-dichlorobenzyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide inhibitor II has some limitations, including its low solubility in water and its instability in aqueous solutions. These limitations must be taken into account when designing experiments using 4-chloro-N-(3,4-dichlorobenzyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide inhibitor II.
Orientations Futures
There are several future directions for research on 4-chloro-N-(3,4-dichlorobenzyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide inhibitor II. One area of interest is the development of more potent and selective inhibitors of 4-chloro-N-(3,4-dichlorobenzyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide phosphatase, which may have increased efficacy and fewer side effects. Additionally, further studies are needed to investigate the potential of 4-chloro-N-(3,4-dichlorobenzyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide inhibitor II in combination with other cancer treatments, such as chemotherapy and radiation therapy. Finally, research is needed to determine the optimal dosage and administration of 4-chloro-N-(3,4-dichlorobenzyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide inhibitor II for cancer treatment, as well as its potential application in other diseases.
Méthodes De Synthèse
The synthesis of 4-chloro-N-(3,4-dichlorobenzyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide inhibitor II involves several steps, starting with the reaction of 3,4-dichlorobenzylamine with 1,5-dimethylpyrazole-3-carboxylic acid. This reaction produces the intermediate 3,4-dichlorobenzyl-1,5-dimethylpyrazole-3-carboxamide, which is then reacted with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 4-chloroaniline to produce the final product, 4-chloro-N-(3,4-dichlorobenzyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide inhibitor II.
Applications De Recherche Scientifique
4-chloro-N-(3,4-dichlorobenzyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide inhibitor II has been extensively studied for its potential therapeutic applications, particularly in cancer treatment. The inhibition of 4-chloro-N-(3,4-dichlorobenzyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide phosphatase has been shown to induce cell cycle arrest and apoptosis in cancer cells, making 4-chloro-N-(3,4-dichlorobenzyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide inhibitor II a promising candidate for cancer therapy. Additionally, 4-chloro-N-(3,4-dichlorobenzyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide inhibitor II has been shown to enhance the efficacy of chemotherapy drugs in cancer cells, suggesting that it may have a synergistic effect with other cancer treatments.
Propriétés
Nom du produit |
4-chloro-N-(3,4-dichlorobenzyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide |
|---|---|
Formule moléculaire |
C13H12Cl3N3O |
Poids moléculaire |
332.6 g/mol |
Nom IUPAC |
4-chloro-N-[(3,4-dichlorophenyl)methyl]-1,5-dimethylpyrazole-3-carboxamide |
InChI |
InChI=1S/C13H12Cl3N3O/c1-7-11(16)12(18-19(7)2)13(20)17-6-8-3-4-9(14)10(15)5-8/h3-5H,6H2,1-2H3,(H,17,20) |
Clé InChI |
YGATUQTZDNWZNK-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NN1C)C(=O)NCC2=CC(=C(C=C2)Cl)Cl)Cl |
SMILES canonique |
CC1=C(C(=NN1C)C(=O)NCC2=CC(=C(C=C2)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(4-methoxyphenyl)-2-furamide](/img/structure/B213776.png)


![2-(4-chlorophenyl)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide](/img/structure/B213780.png)
![3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2-isopropyl-6-methylphenyl)benzamide](/img/structure/B213781.png)
